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Methyl 2-[(2-methoxyphenyl)amino]acetate

Cat. No.: B11519134
M. Wt: 195.21 g/mol
InChI Key: XGHRXDSXOSZYTM-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In modern synthetic organic chemistry, the development of complex molecules from readily available starting materials is a primary focus. cdnsciencepub.com N-arylated amino acids and their esters, such as Methyl 2-[(2-methoxyphenyl)amino]acetate, are crucial chiral building blocks for the synthesis of many biologically active molecules. cdnsciencepub.comnih.gov The functionalization of amino acids is of significant interest to the pharmaceutical and agrochemical industries, as derivatives of natural amino acids can serve as inexpensive chiral synthons. mit.edu

The synthesis of N-aryl amino acids represents a key transformation, creating a core structure found in compounds like the protein kinase C (PKC) activator indolactam-V and the fibrinogen receptor antagonist SB 214857. nih.gov Traditionally, these compounds were synthesized through methods like nucleophilic aromatic substitution (SNAr). cdnsciencepub.com However, contemporary research heavily relies on more direct and efficient transition metal-catalyzed cross-coupling reactions, famously known as the Buchwald-Hartwig amination. cdnsciencepub.com While palladium catalysts were initially dominant, recent advancements have incorporated non-precious metals like nickel, reflecting a continuous drive for more sustainable and cost-effective synthetic routes. cdnsciencepub.com

Significance of the Aminoacetate Moiety in Chemical Synthesis

The aminoacetate moiety, the core of glycine (B1666218) and its derivatives, is a fundamental component in the construction of peptides and peptidomimetics. Amino acids are essential building blocks in organic synthesis, constituting a significant part of the chiral pool. nih.gov The ability to modify these basic structures, for instance by attaching an aryl group to the nitrogen atom, is a powerful strategy in drug discovery for creating novel compounds. nih.gov

In peptide synthesis, protecting the amine and carboxylic acid groups is essential to ensure the formation of the desired amide bond. masterorganicchemistry.com The aminoacetate structure, when its amine is functionalized (as in N-arylation), represents a modified amino acid that can be incorporated into peptide chains to create unnatural peptides with unique properties. acs.org The ester group, typically a methyl, ethyl, or tert-butyl ester, serves as a protecting group for the carboxylic acid, which can be removed in a later step. masterorganicchemistry.comorganic-chemistry.org This strategic protection and functionalization are central to methodologies like Solid-Phase Peptide Synthesis (SPPS), which revolutionized the creation of complex peptides. masterorganicchemistry.comyoutube.com

Overview of Key Research Domains and Methodological Advances

Research into compounds like this compound is driven by the need for efficient and stereoselective methods for their synthesis. A major challenge in the N-arylation of amino acid esters is the potential for racemization at the stereocenter due to the acidity of the α-proton, even under weakly basic conditions. cdnsciencepub.commit.edu

Key methodological advances have focused on overcoming this challenge:

Transition Metal Catalysis : This is the most prevalent approach.

Palladium-Catalyzed Reactions : The Buchwald-Hartwig amination has been adapted for amino acid esters using specific ligands and mild conditions to prevent epimerization. acs.org Buchwald and others have developed methods for the N-arylation of amino acid esters with aryl triflates using specialized palladacycle precatalysts. mit.eduacs.org

Copper-Catalyzed Reactions : Ullmann-type cross-couplings have a broad scope but often require harsh conditions. nih.gov Milder conditions have been developed using ligands like l-proline (B1679175) or N,N-dimethylglycine. semanticscholar.org

Nickel-Catalyzed Reactions : As a more abundant and economical alternative to palladium, nickel catalysis has emerged for C-N cross-coupling. Recent methods allow for the N-arylation of optically pure α-amino acid esters with various (hetero)aryl chlorides, bromides, and tosylates in high yields with excellent enantioretention. cdnsciencepub.com

Transition Metal-Free N-Arylation : To avoid the cost and potential toxicity of transition metals, metal-free methods have been developed. One notable approach uses diaryliodonium salts, which can transfer aryl groups to amino acid esters with high efficiency and retention of enantiomeric excess. nih.gov

The table below summarizes some properties of a related isomer, highlighting the typical characteristics of this class of compounds.

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.218 g/mol
Topological Polar Surface Area 61.6 Ų
Rotatable Bond Count 4
Hydrogen Bond Acceptor Count 4
CAS Number 63304-82-5
Data for Methyl 2-(3-amino-4-methoxyphenyl)acetate guidechem.com

The continuous evolution of these synthetic methods expands the toolbox available to organic chemists, enabling the creation of increasingly complex and functional molecules derived from simple amino acid precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B11519134 Methyl 2-[(2-methoxyphenyl)amino]acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(2-methoxyanilino)acetate

InChI

InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3

InChI Key

XGHRXDSXOSZYTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Methyl 2-[(2-methoxyphenyl)amino]acetate and Related Structures

The synthesis of this compound, an N-aryl α-amino acid ester, is achievable through several well-established organic chemistry reactions. These methods primarily focus on the formation of the crucial nitrogen-carbon bond linking the aromatic amine to the acetate (B1210297) group and the creation of the methyl ester.

One of the most direct and common methods for synthesizing N-aryl aminoacetates is through a nucleophilic substitution reaction. This pathway involves the reaction of an aromatic amine with a haloacetate ester. In the specific synthesis of this compound, 2-methoxyaniline (also known as o-anisidine) serves as the nucleophile. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic α-carbon of a methyl 2-haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). This results in the displacement of the halide ion and the formation of the desired N-C bond.

The reaction proceeds via a typical SN2 mechanism:

Nucleophilic Attack: The nitrogen atom of 2-methoxyaniline attacks the carbon atom bonded to the halogen in the methyl haloacetate.

Transition State: A transient state is formed where the new N-C bond is partially formed, and the C-halogen bond is partially broken.

Product Formation: The halide ion is expelled as a leaving group. A subsequent deprotonation of the nitrogen atom, typically by a weak base in the reaction mixture, yields this compound.

This method is broadly applicable for the preparation of a wide range of N-substituted glycine (B1666218) esters.

The nucleophilic substitution described above is a classic example of amine alkylation. To achieve high yields and minimize side products, optimization of the reaction conditions is critical.

Several factors can be adjusted to optimize the synthesis:

Leaving Group: Methyl bromoacetate is a more reactive alkylating agent than methyl chloroacetate due to the lower bond strength of the C-Br bond, which can lead to shorter reaction times.

Solvent: Polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can effectively solvate the cation without strongly interacting with the nucleophilic amine.

Base: The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct. A base, such as potassium carbonate or triethylamine, is typically added to neutralize this acid, preventing the protonation of the starting amine which would render it non-nucleophilic.

Temperature: The reaction rate can be increased by heating. However, careful control of the temperature is necessary to prevent decomposition and the formation of undesired byproducts.

A potential side reaction is overalkylation, where the product, a secondary amine, reacts further with the alkylating agent. Fortunately, the secondary amine product is generally less nucleophilic than the starting primary aniline, which helps to suppress this unwanted reaction.

Table 1: Parameters for Optimization of Amine Alkylation

Parameter Options Rationale and Considerations
Alkylating Agent Methyl chloroacetate, Methyl bromoacetate The bromo- derivative is more reactive, potentially leading to faster reactions.
Solvent Acetonitrile, DMF, DMSO Polar aprotic solvents are generally preferred to facilitate the SN2 reaction.
Base K₂CO₃, Na₂CO₃, Triethylamine Neutralizes the acid byproduct, preventing the deactivation of the amine nucleophile.

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but must be balanced against potential side reactions. |

An alternative synthetic strategy is the esterification of the corresponding carboxylic acid, 2-[(2-methoxyphenyl)amino]acetic acid. This approach is viable if the carboxylic acid is readily available or can be synthesized more easily.

The Fischer-Speier esterification is a classic and widely used method for this purpose. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and/or the water formed as a byproduct is removed. masterorganicchemistry.com

The mechanism involves the following steps: masterorganicchemistry.comorganic-chemistry.org

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic attack of the methanol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.comorganic-chemistry.org

Elimination of a water molecule, a good leaving group. masterorganicchemistry.comorganic-chemistry.org

Deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final product. masterorganicchemistry.comorganic-chemistry.org

This compound can serve as a building block for the synthesis of more complex heterocyclic structures through condensation and cyclization reactions.

For example, the active methylene (B1212753) group (the CH₂ group adjacent to the carbonyl) can be deprotonated by a strong base to form an enolate. This enolate can then participate in condensation reactions with aldehydes or ketones.

Furthermore, intramolecular cyclization is a possibility. Depending on the reaction conditions, the N-H group or the activated α-carbon could potentially react with a suitable functional group on the methoxyphenyl ring or an external reagent to form cyclic compounds. For instance, N-aryl glycine esters are known precursors for the synthesis of oxindoles and other heterocyclic systems. The thermal self-condensation of amino esters can also lead to the formation of 2,5-diketopiperazines.

Advanced and Specialized Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of N-aryl amino acid esters, often employing transition metal catalysts.

While this compound is achiral, the synthesis of chiral α-amino acid esters often relies on advanced catalytic methods. Rhodium-based catalysts are particularly versatile in this regard.

Although not a direct route to the target molecule, rhodium-catalyzed hydroaminomethylation represents a related advanced technique for the synthesis of amino acid derivatives from alkenes. This reaction introduces both an amino group and a formyl group across a double bond in a single step.

More relevant to the synthesis of N-aryl amino esters are rhodium-catalyzed C-H activation and amination reactions. These methods allow for the direct formation of C-N bonds by coupling an amine with a C-H bond of an aromatic ring, offering a highly atom-economical synthetic route. Additionally, rhodium-catalyzed arylation of imino esters is a powerful method for the asymmetric synthesis of α-aryl amino acids. While these methods are primarily developed for stereoselective synthesis, the principles can be adapted for the synthesis of achiral molecules like this compound, often with high efficiency and selectivity.

Green Chemistry Principles and Sustainable Synthesis Methodologies

The application of green chemistry principles to the synthesis of N-aryl amino esters, such as this compound, is a growing area of research focused on minimizing environmental impact. General strategies in this field aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable feedstocks. While specific studies focusing exclusively on the sustainable synthesis of this compound are not extensively detailed in publicly available research, the principles can be applied through methodologies like catalysis in aqueous media and the use of biodegradable reagents.

Modern approaches to N-arylation, a key step in the formation of this compound, often rely on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Green modifications to this reaction involve the use of water as a solvent, lower catalyst loadings, and the use of more environmentally benign ligands and bases. The development of biodegradable surfactants can also facilitate organic reactions in water, further reducing the reliance on volatile organic solvents.

Table 1: Comparison of Traditional vs. Green Synthesis Parameters for N-Arylation Reactions

Parameter Traditional Approach Green Chemistry Approach
Solvent Toluene, Dioxane Water, Ethanol, or solvent-free
Catalyst High loadings of Pd complexes Low loadings (ppm levels) of Pd, reusable catalysts
Base Strong, hazardous bases (e.g., NaOtBu) Weaker, safer bases (e.g., K2CO3, K3PO4)
Energy Input Conventional heating (reflux) Microwave irradiation, ambient temperature reactions
Atom Economy Often lower due to protecting groups Higher, avoiding protecting groups where possible

| Waste | Significant organic and inorganic waste | Minimized waste, biodegradable byproducts |

This table presents a generalized comparison. Specific conditions for this compound would require dedicated experimental investigation.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles. This technology has been successfully applied to a wide array of organic transformations, including the synthesis of N-heterocycles and peptide building blocks.

While a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, the general methodology for the synthesis of N-alkylated and N-arylated glycine methyl esters under microwave irradiation provides a strong precedent. Such reactions typically involve the reductive amination of aldehydes or the N-arylation of glycine methyl ester with an appropriate aryl halide or equivalent. The key advantages of MAOS in this context would be a significant reduction in reaction time compared to conventional heating methods and potentially improved yields due to the rapid and uniform heating. nih.gov

Table 2: Hypothetical Comparison of Conventional vs. MAOS for the Synthesis of an N-Aryl Glycine Ester

Parameter Conventional Heating Microwave-Assisted Organic Synthesis (MAOS)
Reaction Time Several hours (e.g., 8-24 h) Minutes (e.g., 5-30 min)
Temperature Typically reflux temperature of the solvent Precisely controlled temperature, can exceed solvent boiling point in sealed vessels
Yield Variable, often moderate Often higher due to reduced side reactions
Energy Efficiency Lower Higher, due to direct heating of polar molecules

| Purity of Crude Product | May require extensive purification | Often higher, leading to simpler workup |

This table is illustrative of the general benefits of MAOS and does not represent specific experimental data for this compound.

Stereochemical Control and Asymmetric Synthesis

The development of stereoselective methods for the synthesis and derivatization of amino acid derivatives is of paramount importance for the preparation of chiral building blocks for pharmaceuticals and other bioactive molecules.

Enantioselective Alkylation and Derivatization

While specific studies on the enantioselective alkylation and derivatization of this compound are not readily found, general methodologies for the asymmetric synthesis of α-amino acids provide a framework for how such transformations could be achieved. One prominent strategy involves the use of chiral nickel(II) complexes of glycine Schiff bases. nih.gov In this approach, the glycine moiety is rendered prochiral upon coordination to the metal center with a chiral ligand. Subsequent alkylation occurs with high diastereoselectivity, and acidic workup liberates the desired α-alkylated amino acid ester in high enantiomeric excess.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanistic pathways and kinetics of formation reactions is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Detailed Mechanistic Pathways of Formation Reactions

The formation of this compound typically involves the creation of a carbon-nitrogen bond between the nitrogen atom of a glycine derivative and the phenyl ring of a 2-methoxyphenyl group. The most common and versatile method for achieving this is the Buchwald-Hartwig amination.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (in this case, a glycine methyl ester derivative) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl and amido ligands on the Pd(II) center undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

While this general mechanism is well-established, specific kinetic studies and detailed mechanistic investigations for the synthesis of this compound are not widely reported. Such studies would be valuable for understanding the influence of the 2-methoxy substituent on the reaction rate and for fine-tuning the catalyst system for optimal performance.

Kinetic Analysis and Determination of Rate-Limiting Steps

Kinetic studies, often involving reaction progress monitoring, are employed to elucidate the RDS. The rate-limiting step in the Buchwald-Hartwig amination can vary depending on the nature of the aryl halide, the amine, the phosphine (B1218219) ligand, and the base used. nih.govorganic-chemistry.org

Oxidative Addition: For less reactive aryl halides, such as aryl chlorides, the initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. numberanalytics.comorganic-chemistry.org In this scenario, the reaction rate would show a first-order dependence on the concentration of the aryl halide and the palladium catalyst, but zero-order dependence on the amine concentration.

Amine Coordination/Deprotonation: In some cases, the coordination of the amine to the arylpalladium(II) complex, followed by deprotonation by the base to form a palladium amido complex, can be rate-limiting.

Reductive Elimination: The final step, reductive elimination from the arylpalladium(II) amido complex to form the C-N bond and regenerate the Pd(0) catalyst, can also be the RDS. This is often observed in reactions involving electron-rich amines or sterically hindered substrates. nih.gov

A hypothetical kinetic analysis for the synthesis of this compound via a Buchwald-Hartwig coupling of methyl 2-bromoacetate with 2-methoxyaniline is presented below for illustrative purposes.

Experiment[Methyl 2-bromoacetate] (M)[2-Methoxyaniline] (M)[Pd Catalyst] (mM)Initial Rate (M/s)
10.10.111.5 x 10-5
20.20.113.0 x 10-5
30.10.211.5 x 10-5
40.10.123.0 x 10-5

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the concentration of methyl 2-bromoacetate (Experiment 2 vs. 1) doubles the initial rate, indicating a first-order dependence on the aryl halide. Conversely, changing the concentration of 2-methoxyaniline (Experiment 3 vs. 1) has no effect on the rate, suggesting a zero-order dependence on the amine. Doubling the catalyst concentration (Experiment 4 vs. 1) doubles the rate, confirming a first-order dependence on the catalyst. This kinetic profile would suggest that for this specific hypothetical reaction, the oxidative addition of methyl 2-bromoacetate is the rate-limiting step.

Thermodynamic and Transition State Analysis in Organic Reactions

Computational studies using Density Functional Theory (DFT) are powerful tools for mapping the potential energy surface of a reaction like the Buchwald-Hartwig amination. organic-chemistry.org Such studies can calculate the energies of reactants, intermediates, transition states, and products.

A hypothetical reaction coordinate diagram for a generic Buchwald-Hartwig amination is shown below.

Reaction Coordinate Diagram for a Hypothetical Buchwald-Hartwig Amination

(A visual representation of a reaction coordinate diagram would be placed here, showing the relative energies of reactants, intermediates, transition states for oxidative addition, amine coordination/deprotonation, and reductive elimination, and the final products.)

The structure of the transition state provides valuable information about the bonding and geometry of the reacting molecules at the peak of the energy barrier. For instance, in the oxidative addition step, the transition state would involve the incipient formation of Pd-C and Pd-Br bonds and the simultaneous breaking of the C-Br bond in methyl 2-bromoacetate. Understanding these transition state structures can guide the design of more efficient catalysts and ligands that lower the activation energy and accelerate the reaction. nih.gov

Below is a table summarizing hypothetical thermodynamic parameters for the key steps in the synthesis of this compound.

Reaction StepΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° (kcal/mol)Ea (kcal/mol)
Oxidative Addition-10-15-5.520
Amine Coordination & Deprotonation-5-10-2.015
Reductive Elimination-25+5-26.518
Overall Reaction -40-20-34.0-

This is a hypothetical data table for illustrative purposes.

Structural Characterization and Elucidation of Molecular Architecture

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopy is the cornerstone for determining the structure of Methyl 2-[(2-methoxyphenyl)amino]acetate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features with high precision.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum typically exhibits distinct signals corresponding to the aromatic protons, the amine proton, the methylene (B1212753) protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For example, the aromatic protons appear in the downfield region (typically 6.7-6.9 ppm) due to the deshielding effect of the aromatic ring current. The amine proton (NH) signal is often observed as a broad singlet, and its position can vary depending on the solvent and concentration. The methylene (-CH₂-) protons adjacent to the nitrogen and the carbonyl group, as well as the methyl (-OCH₃) protons of the ester group, show characteristic chemical shifts.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic (C₆H₄) 6.71 - 6.89 Multiplet 4H
Amine (NH) 5.34 Singlet 1H
Methylene (CH₂) 4.02 Singlet 2H
Methyl (OCH₃) 3.79 Singlet 3H

Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is typically found significantly downfield (around 171 ppm) due to the strong deshielding effect of the attached oxygen atoms. The aromatic carbons show a range of chemical shifts depending on their position and the substituents on the ring. The carbons of the methoxy (B1213986) and methyl ester groups appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
Carbonyl (C=O) 171.5
Aromatic (C-N) 147.8
Aromatic (C-O) 137.2
Aromatic (CH) 121.3, 117.4, 111.8, 110.1
Methoxy (Ar-OCH₃) 55.7
Methyl (OCH₃) 52.1

Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

While not directly applicable to this compound itself, advanced multinuclear NMR techniques are crucial for characterizing derivatives of this compound. For instance, in the study of organotin(IV) complexes derived from the corresponding carboxylic acid (N-(2-methoxyphenyl)glycine), ¹¹⁹Sn NMR spectroscopy is employed. The chemical shift of the tin-119 nucleus provides valuable insights into the coordination number and geometry of the tin center in these complexes. For example, ¹¹⁹Sn NMR chemical shifts for diorganotin(IV) complexes of N-(2-methoxyphenyl)glycine have been reported in the range of -136.3 to -361.9 ppm, which can help in deducing the geometry around the tin atom.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is observed for the carbonyl (C=O) stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a sharp band around 3350-3450 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages, as well as the C-N stretching, also give rise to distinct bands in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations are also observable.

Table 3: FT-IR Spectral Data for this compound

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch ~3408
C-H Stretch (Aromatic) ~3055
C-H Stretch (Aliphatic) ~2951
C=O Stretch (Ester) ~1738
C=C Stretch (Aromatic) ~1595, 1516
C-N Stretch ~1246

Note: Data presented is a representative example and may vary slightly based on the sampling method (e.g., KBr pellet, thin film).

Vibrational Spectroscopy

Raman Spectroscopy in Molecular Characterization

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption profile of this compound is dictated by the chromophores present in its structure, primarily the substituted benzene (B151609) ring. N-phenylglycine derivatives typically exhibit strong absorbance in the UV region. The electronic transitions are expected to be of the π → π* type, originating from the aromatic system. The position and intensity of the absorption maxima would be influenced by the amino and methoxy substituents on the phenyl ring. While specific experimental UV-Vis spectra for this compound are not detailed in the available resources, the general electronic behavior can be anticipated based on analogous structures. Emission spectroscopic data, such as fluorescence, would provide insights into the excited state properties of the molecule, although such data is not presently available.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, ESI-MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. The nominal molecular weight of the compound is 195.22 g/mol . In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule would be expected to readily form a protonated molecular ion [M+H]⁺ at m/z 196.

The fragmentation pattern in MS/MS analysis would likely involve characteristic losses. For instance, the loss of the methyl acetate (B1210297) group (•COOCH₃) or cleavage of the N-C bond are plausible fragmentation pathways. While a detailed mass spectrum for the target compound is not provided in the search results, data for the related compound, Methyl (2-methoxyphenyl)acetate, shows a molecular ion at m/z 180, consistent with its structure.

Table 1: Predicted Mass Spectrometric Data for this compound

IonPredicted m/zNotes
[M]⁺•195Molecular Ion
[M+H]⁺196Protonated Molecular Ion (common in ESI)
[M+Na]⁺218Sodiated Adduct (common in ESI)

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Bond Lengths, Angles, and Conformations

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the this compound molecule. Such data would reveal the conformation of the molecule in the solid state, including the planarity of the phenyl ring and the orientation of the aminoacetate side chain relative to the ring.

Although a specific crystal structure for this compound is not available in the CCDC database or other cited literature, analysis of related N-aryl glycine (B1666218) esters suggests that the geometry around the nitrogen atom would be trigonal planar or shallow pyramidal. The conformation would likely be influenced by intramolecular hydrogen bonding between the N-H group and the ester carbonyl oxygen.

Table 2: Expected Bond Length and Angle Ranges from SC-XRD

ParameterExpected RangeNotes
C=O (ester) Bond Length1.20 - 1.23 ÅTypical for ester carbonyls.
C-N (amine) Bond Length1.35 - 1.45 ÅDependent on hybridization and conjugation.
C-O-C (ether) Bond Angle115 - 120°For the methoxy group.
N-C-C=O Torsion AngleVariableDefines the conformation of the side chain.

Powder X-ray Diffraction (PXRD) for Crystalline Form Identification and Polymorphism

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline form. This method would be crucial for identifying the crystalline phase of a bulk sample of this compound and for screening for the presence of different crystalline forms, known as polymorphs. Polymorphism is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. While specific PXRD data for this compound has not been located, a standard laboratory synthesis and analysis would readily produce this information.

Analysis of Crystal Packing and Supramolecular Assembly

The way molecules of this compound arrange themselves in a crystal lattice is determined by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and potentially π-π stacking interactions between the aromatic rings. The N-H group of the secondary amine is a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the methoxy group are potential hydrogen bond acceptors.

Determination of Tautomeric Forms in the Solid State

The solid-state structure of a molecule provides definitive evidence of its dominant tautomeric form. For this compound, a comprehensive analysis of its potential tautomers is crucial for a complete understanding of its molecular architecture. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound, several tautomeric forms can be postulated, primarily involving keto-enol and amine-imine transformations.

For most simple carbonyl compounds, including esters and amides, the keto form is significantly more stable and therefore predominates at equilibrium. openstax.org The preference for the keto tautomer is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C) in the enol form. libretexts.org For esters, the enol form is generally even less favored than for aldehydes and ketones. openstax.orgmasterorganicchemistry.com

The potential tautomers of this compound include the primary amine-ester form (the keto form) and its corresponding imine-alcohol (enol) and zwitterionic forms. The imidic acid form, a tautomer of the secondary amide linkage, is generally unstable and less likely to be present. thieme-connect.dewikipedia.org Theoretical investigations have shown the amide form to be considerably more stable than the tautomeric imidic acid. thieme-connect.de

Stabilization of the less common enol or imine tautomers can occur through factors such as extended conjugation or intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com In the structure of this compound, the phenyl ring offers a degree of conjugation. However, for significant stabilization of an enol tautomer, the double bond of the enol would need to be part of a larger, continuous π-system. In this molecule, the ester group is separated from the phenyl ring by a methylene bridge, which interrupts such extended conjugation.

While the possibility of intramolecular hydrogen bonding, for instance between the amino group and the ester carbonyl or the methoxy group, could potentially stabilize a particular conformation, it is unlikely to be strong enough to overcome the inherent stability of the keto-ester and amine functionalities in the solid state. Without definitive structural data, the presence and influence of such interactions remain speculative.

Based on these well-established principles, it is overwhelmingly likely that this compound exists predominantly in its amino-ester tautomeric form in the solid state.

Table 1: Postulated Tautomeric Forms of this compound

Tautomer NameStructural FeaturesPredicted Stability in Solid State
Amino-ester (Keto form)Secondary amine, methyl esterHigh (Most Stable)
Imino-alcohol (Enol form)Imine, alcohol, vinyl etherLow
Zwitterionic formAmmonium cation, enolate anionLow
Imidic acid formImidic acid, methyl etherVery Low

Table 2: General Factors Influencing Tautomeric Equilibrium in the Solid State

FactorInfluence on StabilityRelevance to this compound
Bond EnergiesFavors C=O over C=C or C=NStrongly favors the amino-ester form. libretexts.org
ConjugationCan stabilize enol/imine formsInterrupted conjugation limits stabilization of alternative tautomers.
Intramolecular H-BondingCan stabilize specific tautomersPossible but unlikely to overcome the inherent stability of the amino-ester form. masterorganicchemistry.comyoutube.com
AromaticityCan strongly favor enol formsNot a determining factor for the core tautomerism in this molecule. youtube.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of molecular behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like Methyl 2-[(2-methoxyphenyl)amino]acetate.

DFT calculations are employed to find the lowest energy conformation of the molecule, known as geometry optimization. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule with the complexity of this compound, which contains a flexible side chain, multiple conformers may exist. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are typically used to identify the most stable conformer in the gas phase or in solution, often modeled using a polarizable continuum model (PCM).

The electronic structure of the molecule is also elucidated through DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For N-aryl glycine (B1666218) derivatives, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed over the ester group.

Table 1: Representative Theoretical Bond Lengths and Angles for N-Aryl Glycine Esters from DFT Calculations Please note: This table is illustrative and based on general findings for similar N-aryl glycine esters. Specific values for this compound would require a dedicated computational study.

Parameter Typical Calculated Value
C-N (amine) Bond Length 1.39 - 1.42 Å
C=O (ester) Bond Length 1.21 - 1.23 Å
C-O (ester) Bond Length 1.33 - 1.36 Å
C-N-C Bond Angle 120° - 125°

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties.

For a molecule like this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT. They are particularly valuable for studying systems where electron correlation effects are significant. These methods provide a detailed picture of the molecular orbitals and their energies, offering a deeper understanding of the electronic transitions and chemical bonding within the molecule.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and ab initio methods. These calculations predict the positions of infrared (IR) and Raman bands, which correspond to the vibrational modes of the molecule. The calculated spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching of the ester group, C-O stretching, and aromatic C-H and C=C vibrations.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR parameters. These theoretical predictions can aid in the assignment of complex experimental NMR spectra and confirm the molecular structure.

Table 2: Illustrative Predicted Spectroscopic Data for a Generic N-Aryl Glycine Ester Please note: This table is for illustrative purposes. Actual values for this compound would need to be specifically calculated.

Spectroscopic Parameter Predicted Range
N-H Stretch (IR) 3350 - 3450 cm⁻¹
C=O Stretch (IR) 1730 - 1750 cm⁻¹
¹H NMR (N-H) 4.0 - 5.5 ppm
¹H NMR (CH₂) 3.8 - 4.2 ppm

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While no specific MD studies on this compound were found, this technique could be applied to understand its conformational dynamics, particularly the flexibility of the side chain and its interactions with solvent molecules. An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between atoms over time to model the system's evolution. This can reveal preferred conformations and the dynamics of intramolecular hydrogen bonding.

Computational methods can be used to explore the potential chemical reactions of this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition states and intermediates, and determine the activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. For instance, the hydrolysis of the ester group or reactions at the secondary amine could be investigated. DFT is a common tool for such studies, allowing for the calculation of reaction energetics and the exploration of different mechanistic pathways.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for understanding how a ligand like this compound might interact with a biological target at the atomic level.

In a typical study, the three-dimensional structure of the target protein is obtained, and a binding site (or active site) is defined. This compound would then be virtually "docked" into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more stable interaction. These interactions are primarily non-covalent, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.

For this compound, key structural features that would be analyzed for their role in binding include:

The secondary amine (N-H) group, which can act as a hydrogen bond donor.

The carbonyl oxygen of the ester group and the oxygen of the methoxy (B1213986) group, which can act as hydrogen bond acceptors.

The two aromatic rings (phenyl and methoxyphenyl), which can participate in hydrophobic and π-stacking interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

A hypothetical data table from such a study might look like this:

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Example Kinase-7.5ASP 145Hydrogen Bond (with N-H)
LEU 83Hydrophobic
PHE 80π-stacking
Example Protease-6.8GLY 101Hydrogen Bond (with C=O)
VAL 65van der Waals

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A larger gap indicates greater kinetic stability.

For this compound, a Density Functional Theory (DFT) calculation would be performed to determine the energies of these orbitals. The analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. It is expected that the HOMO would be localized primarily on the electron-rich methoxyphenylamino moiety, while the LUMO might be distributed over the acetate (B1210297) portion of the molecule.

A representative data table for an FMO analysis would include:

ParameterEnergy (eV)
EHOMO-5.8
ELUMO-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: The energy values in this table are illustrative and not based on actual experimental or computational results for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

In an MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs of heteroatoms (like oxygen or nitrogen). These are sites prone to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green/Yellow: Denotes regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the methoxy oxygen. A region of positive potential (blue) would be expected around the amine hydrogen (N-H), making it a potential hydrogen bond donor site.

Theoretical Insights into Structure-Reactivity and Structure-Function Relationships

By integrating the findings from molecular docking, FMO analysis, and MEP mapping, theoretical insights into the structure-reactivity and structure-function relationships of this compound can be established. These computational studies help build Quantitative Structure-Activity Relationship (QSAR) models.

Structure-Reactivity: FMO and MEP analyses provide a fundamental understanding of the molecule's inherent reactivity. The HOMO-LUMO gap indicates its stability, while the distribution of these orbitals and the electrostatic potential map highlight the specific atoms or regions most likely to participate in a chemical reaction. For instance, the electron-rich aromatic rings and heteroatoms suggest susceptibility to electrophilic substitution, while the amine hydrogen's positive potential indicates its role in acid-base chemistry.

Structure-Function: Molecular docking studies connect the molecule's structural features to a potential biological function. By identifying the key intermolecular interactions—such as the specific hydrogen bonds formed by the amine or ester groups and the hydrophobic contacts made by the phenyl rings—researchers can understand how the molecule achieves its effect at a target receptor. This knowledge is invaluable for designing more potent and selective analogs by modifying the structure to enhance these favorable interactions. For example, if docking studies revealed an unoccupied hydrophobic pocket, adding a lipophilic group to one of the aromatic rings could improve binding affinity and, consequently, biological activity.

Chemical Reactivity and Functionalization

Derivatization Strategies for Methyl 2-[(2-methoxyphenyl)amino]acetate

The structural complexity of this compound can be readily expanded through targeted modifications at its principal functional groups. These derivatization strategies allow for the introduction of a wide array of substituents, thereby tuning the molecule's steric and electronic properties for various applications.

Modifications at the Aminoacetate Moiety

The secondary amine of the aminoacetate portion of the molecule is a prime site for derivatization. N-alkylation and N-acylation reactions can be employed to introduce new substituents. For instance, the nitrogen atom can participate in cross-coupling reactions with unactivated alkyl halides, a process that can be catalyzed by copper complexes. This method allows for the formation of C(sp³)–N bonds, accommodating a range of primary, secondary, and tertiary alkyl bromides and chlorides. acs.org

Furthermore, the α-carbon of the glycine (B1666218) ester component is amenable to functionalization. Oxidative coupling reactions, for example, can be used to form new carbon-carbon or carbon-heteroatom bonds at this position. A copper/air-mediated oxidative coupling of N-aryl glycine esters with imidazoheterocycles has been described, leading to the formation of a new C-N bond at the α-carbon. rsc.orgresearchgate.net Similarly, a photoredox-mediated cross-dehydrogenative coupling of N-aryl glycines with indoles can introduce an indole moiety at this position, proceeding through an electrophilic imine intermediate. nih.govacs.org

Functionalization of the Methoxyphenyl Ring (e.g., nitration, halogenation)

The methoxyphenyl ring, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation. wikipedia.org The methoxy (B1213986) group and the aminoacetate substituent are both ortho-, para-directing groups. byjus.com This directing effect influences the regioselectivity of incoming electrophiles.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using various nitrating agents. researchgate.netrsc.orgmdpi.com The reaction of aniline derivatives with a mixture of nitric and sulfuric acid can lead to the formation of both para and meta substituted products, with the meta product arising from the protonation of the amine in the acidic medium to form a meta-directing anilinium ion. byjus.com For 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane derivatives, nitration with mixed sulfuric/nitric acids can lead to degradation, while milder conditions using nitric acid with ammonium nitrate can afford the desired nitrated product. mdpi.com The nitration of N(3),N(6)-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine has been shown to occur on the exocyclic secondary amine groups. nih.gov

Halogenation: Halogenation of the aromatic ring can be accomplished using reagents like bromine water. byjus.com Aniline, for example, reacts with bromine water at room temperature to yield a 2,4,6-tribromoaniline precipitate. byjus.com In the case of N-phthaloyl derivatives of amino acids like valine and phenylalanine, bromination has been observed to occur regioselectively at the β-position. researchgate.net Electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles such as ICl, I₂, and Br₂ can also lead to halogenated quinoline products. nih.gov

Reaction Type Reagents and Conditions Expected Outcome
NitrationMixed acids (e.g., HNO₃/H₂SO₄)Introduction of a nitro group onto the aromatic ring.
HalogenationHalogenating agents (e.g., Br₂, ICl)Introduction of a halogen atom onto the aromatic ring.

Transformations Involving Ester and Amide Linkages

The ester and amide functionalities of this compound and its derivatives are key reactive sites for transformations.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. A common method involves heating the ester with a base such as sodium hydroxide in a mixture of water and an alcohol like methanol (B129727), followed by acidification. chemspider.com Another approach utilizes potassium trimethylsilanolate (TMSOK) in an organic solvent like tetrahydrofuran (THF). researchgate.net Enzymatic hydrolysis, for instance using lipases, can also be employed for the enantioselective hydrolysis of related methoxyphenyl-containing esters. google.com

Amide Formation: The carboxylic acid obtained from ester hydrolysis can be subsequently converted to a variety of amides through reaction with different amines using standard peptide coupling reagents. The direct conversion of the ester to an amide is also possible through aminolysis, although this is less common.

Fundamental Reaction Types and Their Implications

The inherent chemical functionalities of this compound predispose it to a range of fundamental reactions, including oxidation and reduction, which can be strategically employed to access a diverse array of molecular structures.

Oxidation Reactions of Aromatic and Ester Moieties

The methoxyphenyl and aminoacetate moieties can undergo oxidative transformations. The electron-rich methoxyphenyl group can be susceptible to oxidative deprotection under certain conditions. researchgate.net The para-methoxyphenyl (PMP) group, for instance, can be removed oxidatively.

The aminoacetate portion is also reactive towards oxidation. The oxidation of N-aryl glycine esters can lead to the formation of electrophilic imine intermediates, which can then be trapped by nucleophiles. nih.govacs.org Copper-catalyzed aerobic oxidative coupling reactions of N-aryl glycine esters with various partners have been reported. rsc.orgresearchgate.net Furthermore, an oxidative tandem cyclization of N-aryl glycine esters with propargyl alcohols can be used to synthesize quinoline-fused lactones. acs.org

Reaction Reagents/Conditions Product Type
Oxidative CouplingCuCl/airα-functionalized amino acid esters
Photoredox CouplingPhotocatalyst/lightα-functionalized amino acid esters
Oxidative CyclizationAerobic conditionsQuinoline-fused lactones

Reduction Reactions of Functional Groups

The ester group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to alcohols. wikipedia.org The reaction is usually carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. The use of protecting groups may be necessary to prevent the reduction of other sensitive functionalities within the molecule. wikipedia.org Catalytic hydrogenation can also be employed for the reduction of certain functional groups, such as the removal of benzyl-type protecting groups or the hydrogenation of the ester moiety itself. researchgate.net Catalytic transfer hydrogenation is another method that can be used for the reduction of carbonyl groups. mdpi.com

Functional Group Reducing Agent Product
Methyl EsterLithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Benzyl Protecting GroupsCatalytic HydrogenationDeprotected compound
Carbonyl GroupsCatalytic Transfer HydrogenationAlcohol

Ring Formation and Rearrangement Reactions in Derivatives

Derivatives of this compound are valuable precursors for the synthesis of a variety of heterocyclic structures through ring formation reactions. Furthermore, these derivatives can undergo interesting rearrangement reactions to yield structurally diverse products.

Ring Formation Reactions:

A significant application of N-aryl glycine derivatives is in the synthesis of benzodiazepines, a class of compounds with a wide range of pharmacological activities. For instance, N-(2-methoxyphenyl)glycine, obtained from the hydrolysis of the parent ester, can be condensed with 2-aminobenzophenones to form 1,4-benzodiazepin-2,5-diones vt.edu. The reaction sequence typically involves the formation of an amide bond followed by an intramolecular cyclization. A variety of reagents and catalysts, including H-MCM-22, have been employed for the synthesis of 1,5-benzodiazepines from the condensation of o-phenylenediamines and ketones nih.gov.

Another important class of heterocycles synthesized from N-aryl glycine derivatives are quinoxalin-2(1H)-ones. These compounds can be prepared through various synthetic routes, often involving the cyclization of precursors derived from N-(2-methoxyphenyl)glycine.

Rearrangement Reactions:

Derivatives of N-aryl glycines can undergo synthetically useful rearrangement reactions. A notable example is the rearrangement of 2-chloro-N-aryl acetamides to form N-aryl glycines. This reaction proceeds through the formation of an intermediate 1,4-diarylpiperazine-2,5-dione, which is then cleaved to afford the final product rsc.orgnih.gov. Although this is a method for the synthesis of the parent acid, it highlights the potential for rearrangement in this class of compounds.

The Smiles rearrangement is another type of intramolecular nucleophilic aromatic substitution reaction that could potentially be observed in suitably substituted derivatives of N-(2-methoxyphenyl)glycine scispace.com. This rearrangement involves the migration of an aryl group.

Furthermore, the aza-Wittig rearrangement has been reported for N-(arylmethyl)-N-aryl glycine methyl ester derivatives, leading to the formation of N-aryl phenylalanine methyl esters researchgate.net. This reaction provides a novel approach to the synthesis of α-amino acid derivatives.

Reaction TypeStarting Material DerivativeProductKey Features
Ring FormationN-(2-methoxyphenyl)glycine1,4-Benzodiazepin-2,5-dionesCondensation with 2-aminobenzophenones vt.edu
Ring FormationN-Aryl glycine derivativesQuinoxalin-2(1H)-onesCyclization reactions
Rearrangement2-Chloro-N-(2-methoxyphenyl)acetamideN-(2-methoxyphenyl)glycineFormation of a piperazine-2,5-dione intermediate rsc.orgnih.gov
RearrangementN-(Arylmethyl)-N-aryl glycine methyl estersN-Aryl phenylalanine methyl estersAza- vt.edunih.gov-Wittig rearrangement researchgate.net

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant interactions in determining the supramolecular architecture of molecules containing both hydrogen bond donors and acceptors. In the case of Methyl 2-[(2-methoxyphenyl)amino]acetate, the secondary amine (N-H) group serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the oxygen of the methoxy (B1213986) group (-OCH₃) act as hydrogen bond acceptors.

The formation of intermolecular N-H···O=C hydrogen bonds is highly probable and would lead to the creation of common supramolecular synthons. These synthons can organize the molecules into various motifs such as chains or dimers. For instance, a head-to-tail arrangement could result in one-dimensional chains. The methoxy group's oxygen atom could also participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The interplay between these different hydrogen bonds would result in a complex three-dimensional network.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Acceptor Type of Interaction Potential Motif
N-H (amine) O=C (ester) Strong Hydrogen Bond Chains, Dimers
C-H (aromatic/aliphatic) O=C (ester) Weak Hydrogen Bond Network Stabilization
C-H (aromatic/aliphatic) O (methoxy) Weak Hydrogen Bond Network Stabilization

Investigation of Pi-Stacking Interactions

The 2-methoxyphenyl ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, play a crucial role in the packing of aromatic molecules.

Chalcogen Bonding and Other Non-Covalent Interactions

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (in this case, the oxygen of the methoxy group) acting as an electrophilic site. While typically weaker than hydrogen bonds, chalcogen bonds can be significant in directing molecular assembly, especially when stronger interactions are absent or geometrically constrained. The oxygen atom of the methoxy group in this compound could potentially participate in chalcogen bonding with a nucleophilic region of a neighboring molecule.

Formation of Co-crystals and Salt Hydrates

The functional groups present in this compound, namely the secondary amine, ester, and ether moieties, make it a candidate for the formation of co-crystals. Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds, with a stoichiometric amount of a co-former. Suitable co-formers could be molecules with complementary functional groups, such as carboxylic acids, which can form strong N-H···O hydrogen bonds with the amine group.

The compound's potential to form hydrates (a specific type of solvate where water is the incorporated solvent) would depend on its ability to form stable hydrogen bonding networks with water molecules. The amine and ester groups can both act as hydrogen bond acceptors from water, while the N-H group can donate a hydrogen bond to a water molecule. The formation of a stable hydrate (B1144303) would depend on the relative stability of the hydrated crystal lattice compared to the anhydrous form.

Principles and Mechanisms of Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, the self-assembly process in the crystalline state is a result of the thermodynamic drive to achieve the most stable packing arrangement.

The primary mechanism involves the recognition and formation of the most stable supramolecular synthons, which are then repeated in a periodic manner to build the crystal lattice. The hierarchy of interaction strengths typically dictates the assembly process, with stronger hydrogen bonds forming the primary structural motifs, which are then organized by weaker interactions like π-stacking and van der Waals forces. The specific geometry and electronic properties of the molecule, including the steric hindrance from the methoxy group, will ultimately determine the final, most energetically favorable crystal structure.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of Methyl 2-[(2-methoxyphenyl)amino]acetate, providing the necessary resolution and sensitivity for its detection and quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of this compound, offering robust and reliable separation. A typical HPLC method involves a reversed-phase approach, commonly utilizing a C18 column. The separation is achieved using a mobile phase gradient of acetonitrile (B52724) and water. This allows for the effective elution and separation of the target analyte from impurities.

ParameterCondition
Stationary Phase C18-silica gel
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis
Typical Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method is particularly useful for routine quality control and stability testing of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

For higher throughput and improved resolution, UPLC is the preferred method. UPLC systems operate at higher pressures and utilize columns with smaller particle sizes, resulting in faster analysis times and greater sensitivity. The fundamental principles of separation remain similar to HPLC, often employing a C18 stationary phase and a water/acetonitrile mobile phase. The enhanced resolution of UPLC is particularly advantageous for the separation of closely related impurities.

ParameterCondition
Stationary Phase Sub-2 µm C18
Mobile Phase Acetonitrile/Water gradient
Detector Photodiode Array (PDA) or Mass Spectrometry (MS)
Flow Rate 0.4-0.6 mL/min
Injection Volume 1-5 µL

Gas Chromatography (GC)

Gas Chromatography is a viable alternative for the analysis of this compound, particularly when coupled with a mass spectrometry (MS) detector. This technique is suitable for volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior.

ParameterCondition
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium or Nitrogen
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Sample Preparation and Derivatization for Enhanced Analysis

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before chromatographic analysis. Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are commonly employed for this purpose.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices. For aromatic amines like this compound, reversed-phase SPE cartridges, such as C18, are often utilized. The sample is loaded onto the conditioned cartridge, interfering substances are washed away, and the analyte is then eluted with an appropriate organic solvent.

A described procedure for arylamine compounds involves using Sep-Pak C18 cartridges with methanol (B129727) as the eluting solvent. This method has shown high recoveries, ranging from 84% to 107%, with relative standard deviations below 8%. The detection limits for this method are in the range of 0.1–1.5 μg/L.

StepDescription
Conditioning Cartridge is conditioned with methanol and then water.
Loading The sample is passed through the cartridge.
Washing Interferents are removed with a weak solvent.
Elution The analyte is eluted with a strong organic solvent like methanol.

Supported Liquid Extraction (SLE)

SLE offers a simplified and efficient alternative to traditional liquid-liquid extraction. In this technique, the aqueous sample is adsorbed onto a high-purity diatomaceous earth solid support. An immiscible organic solvent is then passed through the support to elute the analyte, leaving behind the aqueous matrix and polar interferences. This method is noted for reducing analyst-to-analyst variability and improving the removal of matrix components.

StepDescription
Loading The aqueous sample is loaded onto the SLE cartridge and allowed to absorb.
Elution An immiscible organic solvent is passed through the cartridge to elute the analyte.
Collection The eluate containing the purified analyte is collected for analysis.

For aromatic amines, SLE has demonstrated excellent recovery and reproducibility.

Chemical Derivatization for Improved Chromatographic Properties (e.g., Silylation, Acylation)

In the analysis of "this compound," particularly by gas chromatography (GC), derivatization is a critical step to enhance the compound's volatility and thermal stability, while also improving peak shape and detection sensitivity. The primary sites for derivatization on this molecule are the secondary amine (-NH-) and potentially the ester group, although the amine is the more common target.

Silylation: This technique involves replacing the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The reaction converts the polar N-H bond into a nonpolar N-Si(CH₃)₃ bond, which significantly reduces intermolecular hydrogen bonding. This leads to increased volatility, making the compound more amenable to GC analysis. The resulting silylated derivative is also more thermally stable, preventing degradation at the high temperatures of the GC inlet and column.

Acylation: Acylation involves the introduction of an acyl group (R-C=O), typically by reacting the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This process serves a similar purpose to silylation, masking the active hydrogen of the secondary amine to decrease polarity and increase volatility. Furthermore, the incorporation of highly electronegative fluorine atoms, as in TFAA and PFPA, can dramatically enhance the sensitivity of detection when using an electron capture detector (ECD), which is particularly sensitive to halogenated compounds.

The choice between silylation and acylation would depend on the specific analytical goals, such as the desired detection limits and the compatibility with the chosen chromatographic system.

Quantitative Method Development and Validation in Research Contexts

Developing a validated quantitative method is essential for accurately determining the concentration of "this compound" in research samples. This process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The validation would typically be performed according to guidelines adapted for a research environment, focusing on key performance parameters.

Linearity and Calibration Curve Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To establish this for "this compound," a series of calibration standards at different concentrations would be prepared and analyzed.

A calibration curve is then constructed by plotting the instrument's response (e.g., peak area from a chromatogram) against the known concentration of the analyte. The relationship is typically assessed using a linear regression analysis. The coefficient of determination (r²) is a key metric, with a value of ≥ 0.995 often being the target in a research setting to indicate a strong linear relationship.

Illustrative Data for Linearity Assessment

Standard Concentration (µg/mL) Instrument Response (Peak Area Units)
1.0 12,540
5.0 63,210
10.0 124,980
25.0 311,500
50.0 625,300
100.0 1,249,500

This table presents hypothetical data to illustrate the expected outcome of a linearity experiment. The linear regression for this data would yield a high r² value.

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a control sample) and comparing the measured value to the certified true value. Accuracy is typically expressed as the percent recovery.

Illustrative Data for Precision and Accuracy

QC Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) (n=5) RSD (%) (Precision) Recovery (%) (Accuracy)
Low 5.0 4.95 2.1% 99.0%
Medium 25.0 25.3 1.8% 101.2%
High 75.0 74.1 1.5% 98.8%

This table presents hypothetical data for quality control (QC) samples at three concentration levels to illustrate how precision (RSD) and accuracy (Recovery) would be evaluated.

Sensitivity and Detection/Quantification Limits

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is graphically represented by the slope of the calibration curve.

Two important performance characteristics related to sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ):

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically where the signal is three times the noise (S/N = 3).

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10 (S/N = 10).

For "this compound," establishing the LOD and LOQ would involve analyzing progressively more dilute solutions to determine the concentrations at which these S/N ratios are achieved, ensuring the method is sensitive enough for the intended research application.

Role in Complex Chemical Synthesis and Materials Development

Utility as a Precursor and Building Block in Advanced Organic Synthesis

Methyl 2-[(2-methoxyphenyl)amino]acetate serves as a pivotal building block in advanced organic synthesis, primarily owing to the reactivity of the N-aryl glycine (B1666218) motif. This class of compounds, known as N-arylglycine esters, are recognized as valuable precursors for a variety of chemical transformations. nih.govbeilstein-journals.org The presence of the secondary amine and the ester functionality allows for diverse modifications, making it a versatile scaffold for the introduction of molecular complexity.

The synthetic utility of N-aryl glycine esters is significantly enhanced through various functionalization strategies. One prominent method is the cross-dehydrogenative coupling (CDC) reaction, which enables the formation of new carbon-carbon bonds by activating C-H bonds. nih.govbeilstein-journals.org This approach is celebrated for its atom and step economy, as it circumvents the need for pre-functionalized substrates. nih.gov Electrocatalytic methods, employing mediators like n-Bu4NI, have been developed for the efficient functionalization of N-arylglycine esters, demonstrating superiority over direct electrochemical processes. nih.govbeilstein-journals.org

Furthermore, these esters are instrumental in the synthesis of unnatural α-amino acids, which are crucial components in the development of bioactive molecules and natural products. nih.gov The ability to introduce a wide array of substituents at the α-position of the glycine backbone makes this compound a valuable precursor for creating libraries of novel amino acid derivatives.

Table 1: Synthetic Methodologies for N-Aryl Glycine Ester Functionalization
Methodology Description Key Features Reference
Cross-Dehydrogenative Coupling (CDC)Formation of C-C bonds via C-H activation.Atom and step economic; avoids pre-functionalization. nih.govbeilstein-journals.org
Electrocatalytic FunctionalizationEmploys a mediator (e.g., n-Bu4NI) for C-C bond formation.High efficiency; superior to direct electrolysis. nih.govbeilstein-journals.org
Photoredox CatalysisUtilizes visible light to initiate reactions.Mild reaction conditions. nih.gov
Metal-Catalyzed CouplingEmploys transition metals (e.g., copper) as catalysts.Enables arylation, vinylation, and alkynylation. nih.gov

Synthesis of Complex Heterocyclic Frameworks and Polyaromatic Systems

The structural framework of this compound is particularly conducive to the synthesis of complex heterocyclic and polyaromatic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. rsc.orgnih.govopenmedicinalchemistryjournal.com

N-aryl glycine esters are key intermediates in the synthesis of a variety of heterocyclic structures. For instance, they can be utilized in reactions that lead to the formation of quinoxalines, benzodiazepines, and other nitrogen-containing ring systems. While specific examples detailing the use of this compound in the synthesis of polyaromatic systems are not extensively documented, the general reactivity of N-arylglycine esters suggests their potential in annulation reactions to build such frameworks. The functionalization of the α-carbon can lead to intermediates that, upon subsequent cyclization and aromatization reactions, could yield complex polyaromatic structures.

The development of novel catalytic systems has further expanded the scope of N-arylglycine esters in heterocyclic synthesis. For example, a tetrazine-based catalytic system has been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives, which are precursors to more complex molecules. bohrium.comresearchgate.netrsc.org

Application in Functional Material Development (e.g., precursors for dyes and pigments)

The application of this compound and related N-aryl glycine derivatives extends into the realm of materials science. These compounds can serve as precursors for the synthesis of functional materials, including dyes and pigments. The aromatic nature of the N-aryl group, coupled with the potential for extensive conjugation through further chemical modifications, makes these molecules interesting candidates for chromophore development.

A significant application of N-aryl glycines is their use as versatile initiators in various polymerization reactions. rsc.orgresearchgate.net They can act as monocomponent photoinitiators or be integrated into multicomponent photoinitiating systems for both free radical and cationic crosslinked photopolymerization. rsc.orgresearchgate.net This property is particularly valuable in the development of advanced polymer materials with tailored properties. The ability of certain N-aryl glycine derivatives to initiate reversible addition-fragmentation chain transfer (RAFT) polymerization under thermal or light-induced conditions further underscores their utility in creating well-defined polymer architectures. rsc.org

While direct evidence of this compound's use in commercially available dyes and pigments is limited in the reviewed literature, its structural motifs are present in many classes of colorants. The derivatization of the aromatic ring and the nitrogen atom can be strategically employed to tune the electronic properties and, consequently, the color of the resulting molecules.

Design and Synthesis of Ligands for Catalytic Systems

In the field of catalysis, the design and synthesis of effective ligands are of paramount importance. This compound provides a valuable scaffold for the creation of novel ligands for catalytic systems. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of metal centers.

The modification of the N-aryl glycine structure can lead to a diverse array of ligands with tunable steric and electronic properties. For example, the introduction of phosphine (B1218219), amine, or other coordinating groups onto the aromatic ring or at the α-carbon can result in bidentate or tridentate ligands. These ligands can then be employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Research has demonstrated the development of catalytic systems based on N-arylglycine esters. bohrium.comresearchgate.netrsc.org For instance, a novel catalytic system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) as the catalyst and zinc acetate (B1210297) as an additive has been shown to effectively activate C–S bonds in the functionalization of α-benzylthioglycine ester with electron-rich aromatics. rsc.org This highlights the potential of designing catalytic processes that utilize the inherent reactivity of N-aryl glycine ester derivatives.

Table 2: Potential Applications of this compound Derivatives
Application Area Description of Role Potential Advantages
Advanced Organic Synthesis Precursor for unnatural α-amino acids and complex molecules.Versatile scaffold, amenable to various functionalization reactions.
Heterocyclic Chemistry Building block for nitrogen-containing heterocycles.Access to medicinally relevant and materially important structures.
Materials Science Initiator for polymerization; precursor for dyes.Tunable properties for advanced polymers and chromophores.
Catalysis Scaffold for the design of novel ligands.Potential for creating efficient and selective catalysts.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For "Methyl 2-[(2-methoxyphenyl)amino]acetate," future research could focus on moving beyond classical methods to more innovative and sustainable synthetic strategies.

One promising avenue is the exploration of catalytic C-N cross-coupling reactions . Modern catalysis offers a range of methodologies for the formation of C-N bonds with high efficiency and selectivity. Future studies could investigate the use of palladium, copper, or nickel catalysts to couple 2-methoxyaniline with a suitable two-carbon building block, such as methyl bromoacetate (B1195939). The optimization of reaction conditions, including the choice of ligand, base, and solvent, would be crucial for achieving high yields and minimizing side products.

Another area of interest is the development of one-pot or tandem reaction sequences . These approaches, which combine multiple reaction steps into a single operation, offer significant advantages in terms of time, cost, and environmental impact. A potential one-pot synthesis of "this compound" could involve the reductive amination of a glyoxylate derivative with 2-methoxyaniline.

Furthermore, the application of flow chemistry could enable the continuous and scalable production of the target compound. Flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scale-up compared to traditional batch processes.

Finally, biocatalytic methods represent a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as aminotransferases or hydrolases, could be explored for the enantioselective synthesis of chiral derivatives of "this compound," opening up new possibilities for its application in medicinal chemistry and asymmetric synthesis.

Potential Synthetic Route Key Features Potential Advantages
Catalytic C-N Cross-CouplingUse of transition metal catalysts (Pd, Cu, Ni)High efficiency, selectivity, and functional group tolerance
One-Pot Reductive AminationCombination of imine formation and reduction in a single stepTime and cost-effective, reduced waste
Flow ChemistryContinuous synthesis in a microreactorPrecise control, scalability, enhanced safety
BiocatalysisUse of enzymes for synthesisHigh selectivity, mild reaction conditions, environmentally friendly

Integration of Advanced Spectroscopic and Structural Techniques

A thorough understanding of the molecular structure and properties of "this compound" is essential for its future development and application. While standard spectroscopic techniques like NMR and IR provide basic structural information, the integration of more advanced methods could offer deeper insights.

Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For more complex derivatives or in cases of conformational ambiguity, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to probe through-space interactions and determine the preferred conformation in solution.

In the solid state, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the packing of molecules in the crystal lattice and for crystal engineering efforts. Should obtaining suitable single crystals prove challenging, powder X-ray diffraction (PXRD) could be used to characterize the bulk material.

Advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), would not only confirm the molecular weight with high accuracy but also provide valuable information about the fragmentation patterns of the molecule. nih.govnih.gov This can aid in the identification of unknown related compounds or metabolites in future studies.

Technique Information Gained Significance
2D-NMR (COSY, HSQC, HMBC)Detailed connectivity of atomsUnambiguous structure elucidation
NOE SpectroscopyThrough-space atomic interactionsDetermination of solution-state conformation
Single-Crystal X-ray DiffractionPrecise 3D molecular structure and packingFundamental understanding of solid-state properties
High-Resolution Mass SpectrometryExact molecular formula and fragmentationAccurate identification and structural analysis

Development of More Sophisticated Computational Models and Predictive Tools

Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of molecules. For "this compound," the development of sophisticated computational models could accelerate research and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govrsc.org These calculations can provide insights into the molecule's reactivity and potential for use in electronic materials.

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of the molecule in different solvent environments. This would be particularly useful for understanding its behavior in biological systems or in solution-phase applications.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be a focus of future research. By correlating the structural features of "this compound" and its derivatives with their biological activity or physical properties, these models can be used to predict the properties of new, unsynthesized compounds, thereby streamlining the discovery process. The application of machine learning and artificial intelligence could further enhance the predictive power of these models. anl.gov

Computational Method Predicted Properties Potential Impact
Density Functional Theory (DFT)Geometry, vibrational frequencies, electronic structureUnderstanding of reactivity and spectroscopic data
Molecular Dynamics (MD)Conformational dynamics, solvent effectsInsight into behavior in solution and biological systems
QSAR/QSPR ModelingBiological activity, physical propertiesRational design of new functional molecules
Machine Learning/AIAccelerated prediction of propertiesEfficient screening of virtual compound libraries

Expanding Applications in Materials Science and Functional Molecule Design

The unique structural motifs of "this compound" suggest its potential as a building block for a variety of functional materials and molecules. enamine.net

In materials science , the presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and methoxy (B1213986) oxygens), as well as an aromatic ring capable of π-π stacking, makes this molecule an interesting candidate for the construction of supramolecular assemblies and organic crystals . nih.govresearchgate.netresearchgate.netnih.govsciencedaily.com Future research could explore its ability to form well-ordered structures with interesting optical or electronic properties. The flexibility of the molecule could also be exploited in the design of flexible organic crystals . nih.govresearchgate.netresearchgate.netnih.govsciencedaily.com

The aromatic amine and methoxy groups are common features in electroactive materials . quora.comashp.orgresearchgate.netnih.govmasterorganicchemistry.com By incorporating "this compound" into larger conjugated systems, it may be possible to develop new materials for applications in organic electronics , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the realm of functional molecule design , this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry or agrochemistry. The secondary amine and ester functionalities provide convenient handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships. The methoxy group can also play a significant role in modulating the biological activity and pharmacokinetic properties of a molecule. quora.comashp.orgresearchgate.netnih.govmasterorganicchemistry.com

Application Area Key Structural Features Potential Functionality
Supramolecular ChemistryH-bond donors/acceptors, aromatic ringSelf-assembly, crystal engineering
Organic ElectronicsAromatic amine, methoxy groupCharge transport, light emission
Medicinal ChemistryAmine, ester, methoxy groupScaffold for drug discovery
AgrochemicalsVersatile chemical scaffoldDevelopment of new pesticides or herbicides

Q & A

Q. What are the standard synthetic routes for Methyl 2-[(2-methoxyphenyl)amino]acetate?

The synthesis typically involves multi-step procedures starting with esterification and amination. For example, reacting 2-methoxybenzoic acid derivatives with amino acetates under acidic conditions to form intermediates, followed by purification via column chromatography. Evidence from similar compounds highlights the use of phenoxyethanol derivatives and controlled etherification steps to achieve the final product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key methods include:

  • 1H NMR to identify aromatic protons, methoxy groups, and ester linkages (e.g., δ 3.7–3.9 ppm for methoxy protons) .
  • IR spectroscopy to detect ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 209.0947 for C₁₀H₁₃NO₃) .

Q. What are the primary research applications of this compound?

This compound serves as:

  • A building block in synthesizing thiazole-based anticancer agents (e.g., enzyme inhibitors targeting lactate dehydrogenase) .
  • A precursor in drug metabolite studies, particularly for reductive amination reactions to form bioactive amines .

Advanced Research Questions

Q. How can researchers optimize reductive amination reactions involving this compound derivatives?

Two methodologies are reported:

  • Method A : Use ammonium formate with palladium on activated charcoal under hydrogen atmosphere. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Method B : Employ sodium borohydride with ammonium acetate in methanol. Adjust pH to 6–7 to minimize side reactions. Comparative studies show Method A yields higher purity (>90%), while Method B is faster but requires post-reaction purification .

Q. How can solubility challenges in biological assays be addressed for this compound?

Strategies include:

  • Using co-solvents like DMSO (≤5% v/v) with gradual aqueous dilution to prevent precipitation.
  • Conducting stability studies under physiological conditions (pH 7.4, 37°C) to ensure compound integrity over 24 hours.
  • Modifying the ester moiety to improve hydrophilicity (e.g., replacing methyl with PEG-linked groups) .

Q. What approaches resolve discrepancies in NMR data during structural elucidation?

  • Cross-validation : Combine 1H NMR with 13C NMR and DEPT-135 to distinguish CH₃, CH₂, and CH groups.
  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles (e.g., C-O bond lengths ~1.43 Å in ester groups) .
  • Dynamic NMR studies to assess tautomerism or conformational changes affecting peak splitting .

Q. How can reaction yields be improved in large-scale syntheses?

  • Optimize temperature control : Maintain 0–5°C during sensitive steps (e.g., diazomethane methylation) to prevent side reactions .
  • Use flow chemistry for exothermic reactions (e.g., esterification) to enhance heat dissipation and scalability.
  • Implement in-line FTIR for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting mass spectrometry and elemental analysis data?

  • HRMS vs. EA discrepancies : If HRMS matches the theoretical mass but elemental analysis shows deviations, check for residual solvents (e.g., ethyl acetate in EA samples) or hygroscopicity.
  • Isotopic patterns : Verify purity using LC-MS to detect co-eluting impurities not resolved by GC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.